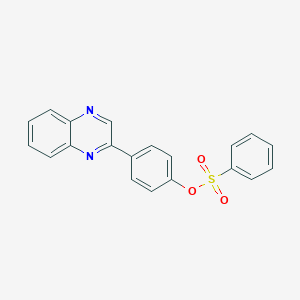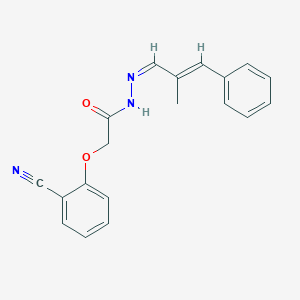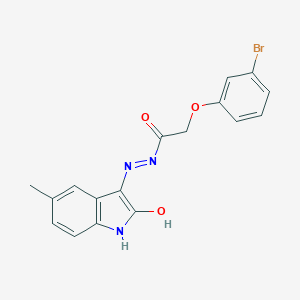
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE is a chemical compound with the molecular formula C21H30N2O3 and a molecular weight of 358.4745 g/mol . This compound is known for its unique structure, which includes a cyclododecylidenehydrazino group attached to a benzoate moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE typically involves the reaction of 4-aminobenzoic acid with cyclododecanone to form an intermediate, which is then reacted with methyl chloroformate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The cyclododecylidenehydrazino group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate specific signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE can be compared with other similar compounds, such as:
Methyl 4-[(2-cyclododecylidenehydrazino)carbonyl]phenylacetate: This compound has a similar structure but with a phenylacetate moiety instead of a benzoate moiety.
Methyl 4-[(2-cyclododecylidenehydrazino)carbonyl]benzamide: This compound features a benzamide group instead of a benzoate group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H30N2O3 |
|---|---|
Molecular Weight |
358.5g/mol |
IUPAC Name |
methyl 4-[(cyclododecylideneamino)carbamoyl]benzoate |
InChI |
InChI=1S/C21H30N2O3/c1-26-21(25)18-15-13-17(14-16-18)20(24)23-22-19-11-9-7-5-3-2-4-6-8-10-12-19/h13-16H,2-12H2,1H3,(H,23,24) |
InChI Key |
FOZPSTDGICDVSJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NN=C2CCCCCCCCCCC2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NN=C2CCCCCCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-iodophenyl)acetamide](/img/structure/B390589.png)
![4'-Methyl[1,1'-biphenyl]-4-yl 2-methoxybenzoate](/img/structure/B390592.png)




![2-[2-(2-chlorobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B390601.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B390604.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B390612.png)

![2-(3-bromophenoxy)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B390616.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390617.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B390619.png)
